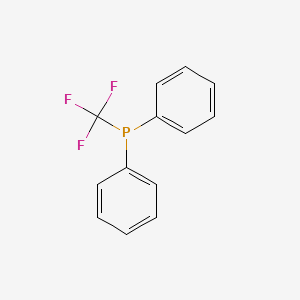

Diphenyl(trifluoromethyl)phosphane

Vue d'ensemble

Description

Diphenyl(trifluoromethyl)phosphane is a useful research compound. Its molecular formula is C13H10F3P and its molecular weight is 254.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis

Diphenyl(trifluoromethyl)phosphane serves as an effective catalyst and ligand in numerous organic transformations. Its trifluoromethyl group enhances the electronic properties of the phosphine, making it suitable for facilitating various reactions.

Key Reactions:

- Hydrophosphination: This compound has been used to promote hydrophosphination reactions, which are crucial for synthesizing phosphine derivatives and phosphonates. The presence of the trifluoromethyl group can influence the regioselectivity and reactivity of substrates involved in these reactions .

- Cross-Coupling Reactions: this compound is also employed in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to enhance the efficiency of the catalyst system. This application is particularly relevant in the synthesis of complex organic molecules.

Organic Synthesis

The compound plays a significant role in organic synthesis, especially in the formation of various functional groups.

Synthesis Examples:

- Defluorinative Cyclization: Recent studies have highlighted its use in defluorinative cyclization reactions involving trifluoromethyl enones. This method allows for the efficient formation of polysubstituted furans with excellent yields and functional group tolerance .

- Synthesis of Fluorinated Compounds: this compound is instrumental in synthesizing fluorinated compounds that exhibit enhanced biological activity and stability. The incorporation of fluorine into organic molecules has been shown to improve pharmacokinetic properties, making these compounds valuable in medicinal chemistry .

Agrochemicals

The herbicidal potential of this compound derivatives has been explored extensively.

Herbicidal Activity:

- Development of Herbicides: Research indicates that diphenyl ethers containing trifluoromethyl groups exhibit significant herbicidal activity against common weeds such as crabgrass and coffeeweed. These compounds can be formulated into herbicidal sprays that are effective at various growth stages of target plants .

- Formulation Studies: The effectiveness of these herbicides can be enhanced by optimizing their formulation with suitable solvents and emulsifiers, allowing for better dispersion and absorption by plants .

Case Study: Defluorinative Cyclization

A study demonstrated the utility of this compound in a defluorinative cyclization reaction:

- Substrates: Trifluoromethyl enones

- Conditions: Water as a solvent, transition-metal-free conditions

- Yield: High yields of polysubstituted furans with excellent selectivity

| Reaction Type | Substrate Type | Yield (%) | Selectivity |

|---|---|---|---|

| Defluorinative Cyclization | Trifluoromethyl Enones | 85 | Excellent |

Case Study: Herbicidal Efficacy

An evaluation of diphenyl ether herbicides showed:

- Target Weeds: Crabgrass, Coffeeweed

- Application Method: Aerial sprays

- Control Rate: Average percent control achieved was over 70% for most tested compounds.

| Herbicide Compound | Target Weed | Control Rate (%) |

|---|---|---|

| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Crabgrass | 75 |

| 4-Trifluoromethyl-3-cyanoalkoxy-4-nitro diphenyl ether | Coffeeweed | 70 |

Propriétés

Numéro CAS |

1605-56-7 |

|---|---|

Formule moléculaire |

C13H10F3P |

Poids moléculaire |

254.19 g/mol |

Nom IUPAC |

diphenyl(trifluoromethyl)phosphane |

InChI |

InChI=1S/C13H10F3P/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

WXACOVNAZWPSJM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.